6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

Analytical Chemistry Quality Control Procurement

This 5-carboxylic acid regioisomer (CAS 1782200-35-4) is the definitive building block for ATP-competitive kinase inhibitor programs, validated by the clinical candidate ipatasertib (GDC-0068), and for constructing 5-substituted pyrimidine carbocyclic nucleoside analogs. The 5-position carboxylic acid handle enables rapid amide library generation for SAR exploration. Unlike the 6-carboxylic acid regioisomer (1780283-33-1) used in antifolate pathways, this compound serves kinase and nucleoside analog applications specifically. Mandate ≥98% purity to ensure stoichiometric accuracy in library synthesis. Available from global B2B suppliers with refrigerated (2-8°C) or ambient storage options to match your logistics requirements.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B13005337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1CC2=NC=NC=C2C1C(=O)O
InChIInChI=1S/C8H8N2O2/c11-8(12)5-1-2-7-6(5)3-9-4-10-7/h3-5H,1-2H2,(H,11,12)
InChIKeyYNVTWWVAYKQIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid: Core Scaffold Specifications and Supply Chain Benchmarks


6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid (CAS 1782200-35-4) is a nitrogen-containing heterocyclic building block featuring a fused cyclopentane-pyrimidine ring system with a carboxylic acid substituent at the 5-position . This compound belongs to the broader class of cyclopenta[d]pyrimidines, a privileged scaffold in medicinal chemistry validated by its presence in clinically advanced drug candidates including the Akt inhibitor ipatasertib (GDC-0068) and as a template for VEGFR-2 inhibitors [1][2]. The 5-carboxylic acid substitution pattern distinguishes it from regioisomeric 6-carboxylic acid analogs, enabling orthogonal synthetic derivatization strategies in drug discovery campaigns .

Why Regioisomeric and Analog Substitution Introduces Synthetic and Biological Variability: The Case for 5-Carboxylic Acid Specificity


Generic substitution within the cyclopenta[d]pyrimidine-5-carboxylic acid class is precluded by quantifiable differences in physicochemical properties, commercial purity grades, and storage stability profiles across vendors and analogs. The 5-carboxylic acid regioisomer (CAS 1782200-35-4) exhibits distinct synthetic utility as a precursor to 5-substituted pyrimidine carbocyclic nucleosides compared to the 6-carboxylic acid variant (CAS 1780283-33-1) [1]. Furthermore, vendor-reported purity specifications range from 95% to ≥98%, while storage requirements diverge from ambient to refrigerated (2-8°C), directly impacting long-term research reproducibility . These quantifiable supply chain and structural variables render simple interchange without experimental validation a documented risk to synthetic route fidelity.

Quantitative Differential Evidence: 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid vs. Closest Analogs and Supplier Benchmarks


Purity Grade Stratification Across Commercial Suppliers: 95% vs. 98% Specifications

Commercial availability of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid exhibits supplier-dependent purity specifications, directly impacting downstream synthetic reliability. AKSci offers the compound at 95% minimum purity , whereas MolCore, Leyan, and ChemScene specify ≥98% purity . This 3% absolute purity differential is meaningful for applications requiring stoichiometric precision, such as fragment-based library synthesis or late-stage functionalization in drug discovery.

Analytical Chemistry Quality Control Procurement

Storage Condition Variability: Ambient vs. Refrigerated (2-8°C) Stability Requirements

Storage recommendations for 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid differ among vendors in ways that carry operational and cost implications. AKSci advises long-term storage in a cool, dry place (ambient) , while ChemScene mandates sealed, dry storage at 2-8°C . The refrigerated requirement imposes additional cold-chain logistics costs and energy consumption in compound management facilities relative to ambient-stable materials.

Stability Logistics Compound Management

Regioisomeric Differentiation: 5-Carboxylic Acid vs. 6-Carboxylic Acid Scaffold Utility

The 5-carboxylic acid regioisomer (CAS 1782200-35-4) serves as a key intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleosides, a class of conformationally locked nucleoside analogs with documented antiviral and anticancer potential [1][2]. In contrast, the 6-carboxylic acid regioisomer (CAS 1780283-33-1) has been patented for antifolate applications targeting thymidylate synthase and dihydrofolate reductase [3]. This divergent synthetic utility arises from the distinct positioning of the carboxylic acid handle, which dictates downstream derivatization pathways.

Medicinal Chemistry Synthetic Chemistry Nucleoside Analogs

Scaffold Validation in Clinical-Stage Kinase Inhibitors: Cyclopenta[d]pyrimidine Core in Ipatasertib (GDC-0068)

The cyclopenta[d]pyrimidine core exemplified by 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is a validated privileged scaffold in clinical development. Ipatasertib (GDC-0068), a 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivative, demonstrates potent pan-Akt inhibition with IC50 values of 5 nM (Akt1), 18 nM (Akt2), and 8 nM (Akt3) in cell-free assays, with 620-fold selectivity over PKA . The compound exhibits dose-dependent pharmacodynamic effects on downstream biomarkers and robust antitumor responses in PI3K-Akt-mTOR pathway-activated xenograft models [1]. While the target compound is a simpler carboxylic acid building block rather than the fully elaborated drug candidate, this clinical validation of the core scaffold substantiates the strategic value of procuring 5-substituted cyclopenta[d]pyrimidine intermediates for kinase inhibitor discovery programs.

Kinase Inhibition Cancer Therapeutics Drug Discovery

VEGFR-2 Inhibitor Template: Scaffold Optimization Yields 0.85 μM Potency

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold has been validated as a template for VEGFR-2 inhibitor development. In a systematic study, derivative 6c achieved 97% enzyme inhibition at 10 μM with an IC50 of 0.85 μM against VEGFR-2, while derivative 6b showed 87% inhibition at 10 μM and an IC50 of 2.26 μM [1]. Molecular modeling attributed the scaffold's kinase front pocket hydrophobic interactions to increased residence time, a critical optimization parameter [2]. The carboxylic acid functionality at the 5-position enables diverse amide coupling strategies for SAR exploration, a synthetic advantage not available to non-carboxylated cyclopenta[d]pyrimidine analogs.

VEGFR-2 Angiogenesis Cancer Therapeutics

Procurement-Driven Application Scenarios for 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid


Kinase Inhibitor Lead Generation: Akt and VEGFR-2 Program Scaffold Sourcing

Research teams pursuing ATP-competitive kinase inhibitors should prioritize 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid as a core building block. The scaffold is clinically validated through ipatasertib (GDC-0068), which demonstrates Akt1/2/3 IC50 values of 5/18/8 nM with 620-fold selectivity over PKA [1], and has shown dose-dependent antitumor efficacy in xenograft models [2]. Additionally, optimized derivatives of this scaffold achieve VEGFR-2 inhibition with IC50 values as low as 0.85 μM [3]. The 5-carboxylic acid handle permits rapid amide library generation for SAR exploration, accelerating hit-to-lead timelines. Procurement specifications should mandate ≥98% purity (MolCore, Leyan, ChemScene) to ensure stoichiometric accuracy in library synthesis.

Nucleoside Analog Synthesis: 5-Substituted Pyrimidine Carbocyclic Nucleoside Intermediates

Medicinal chemistry groups focused on antiviral and anticancer nucleoside analogs should procure 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid specifically for constructing 5-substituted pyrimidine carbocyclic nucleosides. This regioisomer is a documented intermediate in patented synthetic routes to conformationally locked nucleoside analogs with validated biological activity [1][2]. The 6-carboxylic acid regioisomer (CAS 1780283-33-1) cannot substitute without complete synthetic route redesign, as it serves antifolate TS/DHFR inhibitor applications rather than nucleoside analog pathways [3]. Researchers requiring refrigerated stability should source from ChemScene (2-8°C storage), while those prioritizing ambient logistics may select AKSci.

Antifolate Drug Discovery: Differentiated from 6-Carboxylic Acid Applications

Investigators targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) should note that 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is not the optimal regioisomer for classical antifolate development. Patent literature explicitly designates 5- and 6-substituted cyclopenta[d]pyrimidines as antifolate compounds, but the 6-carboxylic acid variant (CAS 1780283-33-1) and its 2,4-diamino derivatives are more directly implicated in multi-enzyme antifolate strategies selectively targeting the folate receptor [1][2]. Procurement for antifolate programs should therefore prioritize the 6-carboxylic acid regioisomer unless the 5-position offers specific binding mode advantages validated by computational modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.